molecular formula C24H16N2 B238773 Phenylsodium CAS No. 1623-99-0

Phenylsodium

Cat. No. B238773
CAS RN: 1623-99-0
M. Wt: 100.09 g/mol
InChI Key: KSMWLICLECSXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylsodium (C6H5Na) is an organosodium compound . It was first isolated by Nef in 1903 . Although the behavior of phenylsodium and phenyl magnesium bromide are similar, the organosodium compound is very rarely used .


Synthesis Analysis

The existence of phenylsodium was originally proposed by August Kekulé after observing the formation of sodium benzoate in the reaction of bromobenzene with sodium under carbon dioxide . In the original synthesis, diphenylmercury and sodium were shown to yield a suspension of phenylsodium . A common route to phenylsodium utilizes powdered sodium with bromobenzene . A more modern synthesis involves the reaction of phenyllithium and NaOtBu .


Molecular Structure Analysis

Phenylsodium has a molecular formula of C6H5Na . Its average mass is 100.094 Da and its monoisotopic mass is 100.028893 Da . The structure of the phenylsodium-PMDTA adduct has been crystallized .


Chemical Reactions Analysis

Phenylsodium reacts violently with diethyl ether . The reaction of phenylsodium with benzoyl chloride yields, after hydrolysis, triphenylcarbinol . Metallation reactions with phenylsodium proceed in the following general form: PhNa + RH → C6H6 + RNa .


Physical And Chemical Properties Analysis

Phenylsodium appears as a yellowish-white amorphous powder . It is insoluble in hydrocarbons and reacts with ether . It is corrosive and pyrophoric in air .

Mechanism of Action

Phenylsodium, prepared from the reaction of chlorobenzene, sodium powder, and polymer-supported naphthalene, was quenched with chlorotrimethylsilane, water, or PriCHO .

Safety and Hazards

Phenylsodium is corrosive and pyrophoric in air . It is a hazardous substance and poses occupational safety and health risks .

properties

IUPAC Name

sodium;benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.Na/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMWLICLECSXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316871
Record name Phenylsodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsodium

CAS RN

1623-99-0
Record name Phenylsodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylsodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLSODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNA8TW8V4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylsodium
Reactant of Route 2
Phenylsodium
Reactant of Route 3
Phenylsodium
Reactant of Route 4
Phenylsodium
Reactant of Route 5
Phenylsodium
Reactant of Route 6
Phenylsodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.